(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile
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Overview
Description
(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a pyrrolylphenyl group, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Coupling with Pyrrolylphenyl Intermediate: The intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzaldehyde under specific conditions to form the desired product.
Final Cyclization and Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(3,4-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile: shares similarities with other compounds containing dimethoxyphenyl and pyrrolylphenyl groups.
This compound: is unique due to its specific structural configuration and the presence of the nitrile group.
Uniqueness
- The presence of both dimethoxyphenyl and pyrrolylphenyl groups in a single molecule provides unique chemical properties.
- The nitrile group adds to the compound’s reactivity and potential for further chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-24-20-10-5-16(14-21(20)25-2)13-18(15-22)17-6-8-19(9-7-17)23-11-3-4-12-23/h3-14H,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSGYKIXWFUEBS-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)N3C=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)N3C=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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